Abiraterone Acetate

Description

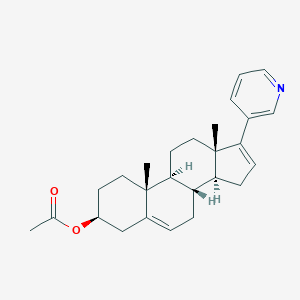

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQSJCZCSLXRZ-UBUQANBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049043 | |

| Record name | Abiraterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-18-2 | |

| Record name | Abiraterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abiraterone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abiraterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abiraterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abiraterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIRATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Abiraterone Acetate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abiraterone acetate, marketed as Zytiga®, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and high-risk metastatic castration-sensitive prostate cancer (mCSPC). Its development was driven by a deeper understanding of the continued role of androgen receptor signaling in prostate cancer progression, even after conventional androgen deprivation therapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory history of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the scientific journey of this pivotal oncology therapeutic.

Introduction: The Unmet Need in Castration-Resistant Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. The growth and proliferation of prostate cancer cells are initially dependent on androgens, primarily testosterone. Consequently, androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of serum testosterone.

Historically, CRPC was considered "hormone-refractory," implying that it no longer depended on androgen signaling. However, research in the late 20th and early 21st centuries revealed that intracrine and adrenal androgen synthesis continues to fuel tumor growth in CRPC. This paradigm shift highlighted the need for therapies that could more effectively suppress androgen production beyond the testes. It was this understanding that set the stage for the development of a new class of agents targeting the key enzymes in the androgen biosynthesis pathway.

The Discovery of this compound

The journey of this compound began in the early 1990s at the Institute of Cancer Research (ICR) in London. A team of researchers, led by Professor Mike Jarman and including Dr. Elaine Barrie and Professor Gerry Potter, hypothesized that prostate cancers that become resistant to conventional hormone therapy could be sourcing androgens from other parts of the body, or even producing them within the tumor itself.

Their research focused on inhibiting the enzyme cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. The antifungal drug ketoconazole, a non-specific inhibitor of CYP enzymes, including CYP17A1, had shown some activity in prostate cancer, providing a proof of concept. However, ketoconazole's lack of specificity and poor potency made it unsuitable for long-term use.

The ICR team embarked on a drug discovery program to identify a potent and selective inhibitor of CYP17A1. This effort led to the synthesis of a series of steroidal compounds, culminating in the identification of CB7598, which was later named abiraterone. The acetate ester of abiraterone, this compound, was developed as a prodrug with improved oral bioavailability. A patent for abiraterone was filed in 1993, and the first scientific paper describing the compound was published the following year.

Mechanism of Action

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone. Abiraterone is a potent and selective inhibitor of CYP17A1. CYP17A1 is a bifunctional enzyme that catalyzes two key sequential reactions in the androgen biosynthesis pathway:

-

17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.

-

17,20-lyase activity: The subsequent conversion of these intermediates to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.

By inhibiting both of these enzymatic activities, abiraterone effectively blocks the synthesis of androgens in the testes, adrenal glands, and within the prostate tumor itself. This leads to a profound reduction in serum levels of testosterone and other androgens, thereby depriving prostate cancer cells of the hormonal stimulation required for their growth and survival.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Studies

CYP17A1 Enzyme Inhibition Assay: Initial in vitro studies focused on quantifying the inhibitory activity of abiraterone against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. These assays typically utilize recombinant human CYP17A1 expressed in a suitable host system.

-

Experimental Protocol:

-

Recombinant human CYP17A1 is incubated with a specific substrate (e.g., progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity) and a cofactor such as NADPH.

-

Varying concentrations of abiraterone are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C and is then terminated.

-

The formation of the product is quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays: The anti-proliferative effects of abiraterone were evaluated in various prostate cancer cell lines.

-

Experimental Protocol (Cell Viability Assay):

-

Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates.

-

The cells are treated with varying concentrations of abiraterone or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

-

The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to the vehicle-treated control.

-

In Vivo Studies

Xenograft Models: The in vivo efficacy of this compound was demonstrated in preclinical xenograft models of prostate cancer.

-

Experimental Protocol:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., LNCaP, VCaP).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily oral administration of this compound, while the control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry or gene expression studies.

-

Clinical Development

The clinical development of this compound was a multi-phase process that ultimately established its efficacy and safety in patients with advanced prostate cancer. The pivotal studies were the Phase III trials COU-AA-301 and COU-AA-302.

Phase I and II Studies

Initial Phase I and II trials established the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with mCRPC. These studies determined the optimal dose of 1000 mg once daily and demonstrated significant reductions in prostate-specific antigen (PSA) levels and tumor responses.

Phase III Clinical Trials

COU-AA-301: Post-Chemotherapy Setting The COU-AA-301 trial was a randomized, double-blind, placebo-controlled study that enrolled 1,195 patients with mCRPC who had previously received docetaxel chemotherapy. Patients were randomized in a 2:1 ratio to receive either this compound (1000 mg daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.

The primary endpoint was overall survival (OS). The trial was unblinded early after a pre-planned interim analysis showed a significant survival benefit in the this compound group. The final analysis confirmed these findings, with a median OS of 15.8 months for the this compound arm compared to 11.2 months for the placebo arm. All secondary endpoints, including time to PSA progression, radiographic progression-free survival (rPFS), and PSA response rate, were also significantly improved with this compound.

COU-AA-302: Chemotherapy-Naïve Setting The COU-AA-302 trial was a randomized, double-blind, placebo-controlled study that evaluated this compound in 1,088 asymptomatic or mildly symptomatic patients with chemotherapy-naïve mCRPC. Patients were randomized to receive either this compound plus prednisone or placebo plus prednisone.

The co-primary endpoints were rPFS and OS. The study demonstrated a significant improvement in rPFS, with a median of 16.5 months in the this compound group versus 8.2 months in the placebo group. The final analysis also showed a significant improvement in OS, with a median of 34.7 months for the this compound arm compared to 30.3 months for the placebo arm.

Regulatory History

The robust clinical data from the COU-AA-301 and COU-AA-302 trials led to the regulatory approval of this compound by major health authorities worldwide.

-

U.S. Food and Drug Administration (FDA):

-

April 28, 2011: Approved for the treatment of patients with mCRPC who have received prior chemotherapy containing docetaxel.

-

December 10, 2012: Approval expanded to include the treatment of patients with mCRPC before chemotherapy.

-

February 7, 2018: Approved for the treatment of patients with high-risk mCSPC.

-

-

European Medicines Agency (EMA):

-

September 23, 2011: Granted marketing authorization for the treatment of mCRPC in adult men whose disease has progressed on or after a docetaxel-based chemotherapy regimen.

-

November 2017: Approval expanded for use in combination with prednisone/prednisolone and ADT for newly-diagnosed high-risk metastatic hormone-sensitive prostate cancer (mHSPC).

-

Conclusion

The discovery and development of this compound is a landmark achievement in the field of oncology, stemming from a fundamental shift in the understanding of the pathobiology of castration-resistant prostate cancer. The targeted inhibition of CYP17A1 has provided a highly effective therapeutic strategy that has significantly improved survival and quality of life for patients with advanced prostate cancer. The journey of this compound from a rational drug design concept in the early 1990s to a globally approved standard of care is a testament to the power of translational research and a model for future drug development endeavors.

Data Presentation

Table 1: Preclinical Inhibitory Activity of Abiraterone

| Parameter | Value | Reference |

| CYP17A1 (17α-hydroxylase) IC50 | 2.5 nM | |

| CYP17A1 (17,20-lyase) IC50 | 15 nM |

Table 2: Summary of the COU-AA-301 Phase III Clinical Trial

| Characteristic | This compound + Prednisone (N=797) | Placebo + Prednisone (N=398) |

| Patient Population | mCRPC post-docetaxel | mCRPC post-docetaxel |

| Median Age (years) | 69 | 69 |

| ECOG Performance Status 0-1 (%) | 92.5 | 92.2 |

| Median Overall Survival (months) | 15.8 | 11.2 |

| Hazard Ratio for Death (95% CI) | 0.74 (0.64-0.86) | - |

| p-value | <0.0001 | - |

| Median Radiographic PFS (months) | 5.6 | 3.6 |

| Hazard Ratio for Progression (95% CI) | 0.66 (0.58-0.76) | - |

| p-value | <0.0001 | - |

| PSA Response Rate (%) | 29.5 | 5.5 |

| p-value | <0.0001 | - |

Data sourced from the final analysis of the COU-AA-301 trial.

Table 3: Summary of the COU-AA-302 Phase III Clinical Trial

| Characteristic | This compound + Prednisone (N=546) | Placebo + Prednisone (N=542) |

| Patient Population | Chemotherapy-naïve mCRPC | Chemotherapy-naïve mCRPC |

| Median Age (years) | 70 | 70 |

| ECOG Performance Status 0 (%) | 76 | 76 |

| Median Overall Survival (months) | 34.7 | 30.3 |

| Hazard Ratio for Death (95% CI) | 0.81 (0.70-0.93) | - |

| p-value | 0.0033 | - |

| Median Radiographic PFS (months) | 16.5 | 8.2 |

| Hazard Ratio for Progression (95% CI) | 0.52 (0.45-0.61) | - |

| p-value | <0.0001 | - |

Data sourced from the final analysis of the COU-AA-302 trial.

Mandatory Visualizations

Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.

Abiraterone as a CYP17A1 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the treatment of advanced prostate cancer. Its therapeutic efficacy stems from its potent and selective inhibition of CYP17A1 (Cytochrome P450 17A1), a critical enzyme in the androgen biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of abiraterone, detailing its interaction with CYP17A1, the downstream effects on steroidogenesis, and the experimental methodologies used to characterize this interaction.

The Target: CYP17A1 Enzyme

CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues, as well as in prostate tumor cells.[1][2] It plays a pivotal role in the conversion of pregnane steroids to androgens and estrogens through two distinct enzymatic activities:[1][3]

-

17α-hydroxylase activity: This activity converts pregnenolone and progesterone into their 17α-hydroxy derivatives.[1][4]

-

17,20-lyase activity: This subsequent step cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1][4]

The production of androgens, such as testosterone and dihydrotestosterone (DHT), is crucial for the growth and survival of prostate cancer cells. By targeting CYP17A1, abiraterone effectively shuts down this androgen production, not only in the testes but also in the adrenal glands and within the tumor microenvironment itself.[5]

Mechanism of Abiraterone Inhibition

Abiraterone is a potent, selective, and irreversible inhibitor of CYP17A1.[6][7] Its mechanism of inhibition is characterized as slow, tight-binding, which involves a two-step induced-fit process.[8][9][10] Initially, abiraterone binds to the active site of CYP17A1 in a reversible manner, forming an initial enzyme-inhibitor complex (EI). This is followed by a slow isomerization to a more stable, high-affinity complex (EI*).[8][9][10] This tight binding results in a prolonged residence time of abiraterone within the CYP17A1 active site, estimated to be around 42 hours, leading to sustained enzyme inhibition even as systemic drug concentrations decrease.[8][10]

The pyridine moiety of abiraterone is crucial for its inhibitory activity, as it coordinates with the heme iron atom in the active site of CYP17A1, effectively blocking substrate access and catalysis.[8]

Impact on Steroidogenesis

The inhibition of CYP17A1 by abiraterone has profound effects on the steroid biosynthesis pathway. By blocking both the 17α-hydroxylase and 17,20-lyase activities, abiraterone leads to a significant reduction in the production of androgens and estrogens.[11][12][13] This depletion of circulating and intratumoral androgens is the primary mechanism behind its anti-cancer activity in prostate cancer.[5]

However, the enzymatic blockade also leads to a compensatory increase in upstream steroid precursors. The inhibition of cortisol synthesis results in a feedback-mediated increase in adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][11][12] Elevated ACTH stimulates the adrenal cortex, leading to an accumulation of mineralocorticoids, such as corticosterone and deoxycorticosterone, which can cause side effects like hypertension, hypokalemia, and fluid retention.[11][12] To mitigate these effects, abiraterone is co-administered with a corticosteroid, typically prednisone or prednisolone.

Furthermore, the accumulation of 17-hydroxyprogesterone can lead to its diversion into the "backdoor" pathway of androgen synthesis, potentially contributing to resistance.[11]

Below is a diagram illustrating the steroidogenesis pathway and the site of action of abiraterone.

Quantitative Data on Abiraterone Inhibition

The inhibitory potency of abiraterone against CYP17A1 has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Abiraterone against CYP17A1

| Parameter | Value | Enzyme Activity | Reference |

| IC50 | 2.5 nM | 17α-hydroxylase | [4] |

| 15 nM | 17,20-lyase | [4] | |

| 201 ± 1 nM | Not specified | ||

| Ki * | 0.39 nM | Final high-affinity complex | [8][10] |

| Kd | 95 nM | WT CYP17A1 |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the experimental conditions, such as substrate concentration and the specific recombinant enzyme system used.

Table 2: Impact of this compound on Circulating Steroid Levels

| Steroid | Percent Suppression (relative to castration alone) | Reference |

| Dihydrotestosterone (DHT) | 85% | [4] |

| Dehydroepiandrosterone (DHEA) | 97-98% | [4] |

| Androstenedione | 77-78% | [4] |

Experimental Protocols

The characterization of abiraterone's mechanism of action relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

CYP17A1 Inhibition Assay using Recombinant Human Enzyme

This assay directly measures the inhibitory effect of abiraterone on the enzymatic activity of CYP17A1.

Methodology:

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase (POR) in a suitable expression system (e.g., E. coli, insect cells).

-

Reaction Mixture: A typical reaction mixture in a 96-well plate format includes:

-

Recombinant CYP17A1/POR microsomes (e.g., 5 pmol/ml).

-

NADPH regenerating system (to ensure a constant supply of the necessary cofactor).

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4) with MgCl2.

-

Varying concentrations of abiraterone (or vehicle control).

-

-

Pre-incubation: To characterize slow-binding inhibition, the enzyme and inhibitor are pre-incubated for various time points (e.g., 0-30 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of a saturating concentration of the substrate (e.g., progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a solvent (e.g., acetonitrile or ethyl acetate) to precipitate the protein and extract the steroids.

-

Analysis: The formation of the product (e.g., 17α-hydroxyprogesterone or DHEA) is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value. For slow-binding inhibitors, kinetic parameters such as Ki and kinact are determined by fitting the data to appropriate kinetic models.

Cell-Based Steroidogenesis Assay

This assay assesses the effect of abiraterone on steroid production in a cellular context, providing a more physiologically relevant model. The human adrenocortical carcinoma cell line, NCI-H295R, is a commonly used model as it expresses all the key enzymes for steroidogenesis.[9]

Methodology:

-

Cell Culture: NCI-H295R cells are cultured in appropriate media in multi-well plates.

-

Treatment: Cells are treated with varying concentrations of abiraterone (or vehicle control) for a specified duration (e.g., 24-48 hours).

-

Stimulation: To enhance steroid production, cells are often stimulated with an agent like forskolin.

-

Sample Collection: The cell culture medium is collected.

-

Steroid Extraction: Steroids are extracted from the medium, typically using liquid-liquid extraction or solid-phase extraction.

-

Analysis: The concentrations of various steroids (e.g., testosterone, DHEA, cortisol, progesterone) in the extracts are quantified by LC-MS/MS.

-

Data Analysis: The levels of different steroids are compared between treated and control cells to determine the impact of abiraterone on the steroidogenic profile.

Mechanisms of Resistance

Despite its effectiveness, resistance to abiraterone inevitably develops. Several mechanisms have been identified, including:

-

CYP17A1 Upregulation: Increased expression of the CYP17A1 enzyme can overcome the inhibitory effects of abiraterone.

-

Androgen Receptor (AR) Alterations: Amplification, overexpression, or mutations of the AR can lead to its activation even at very low androgen levels. The emergence of constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain is a significant mechanism of resistance.

-

Activation of Alternative Steroidogenic Pathways: The "backdoor" pathway can still produce potent androgens like DHT, bypassing the steps inhibited by abiraterone.[11]

-

Metabolism of Abiraterone: The conversion of abiraterone to metabolites with altered activity, such as Δ4-abiraterone (D4A), which also inhibits steroidogenic enzymes, and 5α-abiraterone, which can act as an AR agonist, can influence the overall therapeutic effect.[8]

Conclusion

Abiraterone's mechanism of action as a slow, tight-binding inhibitor of CYP17A1 provides a powerful therapeutic strategy for androgen-dependent prostate cancer. Its ability to profoundly suppress androgen synthesis in both gonadal and extragonadal sites underscores its clinical efficacy. A thorough understanding of its biochemical and cellular effects, as well as the mechanisms of resistance, is crucial for optimizing its use and developing next-generation therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of CYP17A1 inhibitors and their role in cancer therapy.

References

- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. slow-tight-binding-inhibition-of-cyp17a1-by-abiraterone-redefines-its-kinetic-selectivity-and-dosing-regimen - Ask this paper | Bohrium [bohrium.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Precursor-Dependent Steroidogenesis in Human Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Synthesis and Chemical Properties of Abiraterone Acetate: A Technical Guide

Abiraterone Acetate, marketed as Zytiga, is a pivotal therapeutic agent in the management of metastatic castration-resistant prostate cancer (CRPC).[1][2] It functions as a prodrug, rapidly converting in vivo to its active metabolite, abiraterone, which is a potent and selective inhibitor of androgen biosynthesis.[3][4][5] This guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Chemical Properties

This compound is a synthetic androstane steroid derivative.[6] It is formally the acetate ester of abiraterone, created by the condensation of the 3β-hydroxy group of abiraterone with acetic acid.[3] This esterification enhances the drug's oral bioavailability compared to its active form.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [3] |

| Molecular Formula | C₂₆H₃₃NO₂ | [3][6] |

| Molar Mass | 391.555 g/mol | [3][6] |

| Melting Point | 144 to 145 °C (291 to 293 °F) | [6] |

| Appearance | White to off-white, crystalline solid | |

| Solubility | Poorly soluble in water (<0.5 μg/mL). Soluble to freely soluble in various organic solvents like THF (>400 mg/mL). | [8][9] |

| CAS Number | 154229-18-2 | [3] |

Synthesis of this compound

The industrial synthesis of this compound commonly starts from dehydroepiandrosterone (DHEA) or its 3-acetate derivative (DHEA-acetate).[1][2][10] Several routes have been developed, with a prevalent strategy involving a three or four-step process that includes the formation of a hydrazone, conversion to a vinyl intermediate, and a final cross-coupling reaction.[2][10][11]

Synthetic Workflow Diagram

Caption: A common synthetic route to this compound from DHEA-Acetate.

Table 2: Summary of a Key Synthetic Route

| Step | Reaction | Key Reagents & Conditions | Typical Yield |

| 1 | Hydrazone Formation | Dehydroepiandrosterone-3-acetate, Hydrazine hydrate, Ethyl acetate, Reflux (60-70°C).[2][11] | ~95% selectivity[11] |

| 2 | Vinyl Iodide Synthesis | Hydrazone intermediate, Iodine, Tetramethylguanidine (TMG), Ethyl acetate (15-20°C).[2][11] | ~85% selectivity[11] |

| 3 | Suzuki-Miyaura Coupling | Vinyl iodide intermediate, Diethyl(3-pyridyl)borane, Pd(PPh₃)₂Cl₂ catalyst, Na₂CO₃, aq. Isopropanol.[2][11] | ~82% selectivity[11] |

Detailed Experimental Protocols

The following protocols are generalized representations based on published synthetic procedures.[2][10][11] Researchers should consult primary literature for specific, optimized conditions.

Protocol 1: Synthesis of Hydrazone Intermediate

-

To a stirred solution of dehydroepiandrosterone-3-acetate (1 equivalent) in ethyl acetate (14-15 volumes), add hydrazine hydrate (1.3-5.0 equivalents).[11]

-

Heat the reaction mixture to reflux (approximately 60–70 °C) and maintain for 10–16 hours.[11]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[2]

-

Upon completion, cool the mixture, and process it through an aqueous workup to isolate the crude hydrazone intermediate.

-

The product can be purified by recrystallization to achieve high purity.

Protocol 2: Synthesis of Vinyl Iodide Intermediate

-

Prepare a mixture of iodine (approx. 1.95 equivalents) and tetramethylguanidine (TMG) (approx. 3.80 equivalents) in a suitable solvent like ethyl acetate at 15–20 °C.[10][11]

-

Slowly add a solution of the hydrazone intermediate (1 equivalent) in ethyl acetate to the iodine/TMG mixture, maintaining the temperature.[2][11]

-

Stir the reaction for 2–3 hours at the same temperature.[2][11]

-

Monitor the conversion to the vinyl iodide product by HPLC.

-

After the reaction is complete, perform an appropriate workup, which typically involves quenching excess iodine and washing with aqueous solutions to remove TMG salts.

-

Isolate the crude vinyl iodide intermediate, which may be used directly in the next step or purified further.

Protocol 3: Suzuki-Miyaura Coupling to form this compound

-

To a reaction vessel, add the vinyl iodide intermediate (1 equivalent), diethyl(3-pyridyl)borane (BET) (approx. 1.5 equivalents), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01-0.05 equivalents).[2][11]

-

Add a solvent system, such as aqueous isopropanol, followed by an aqueous solution of a base, typically sodium carbonate (Na₂CO₃).[11]

-

Heat the mixture to reflux and maintain until the reaction is complete, as monitored by HPLC.

-

Cool the reaction mixture and perform a workup. This usually involves separating the organic layer, washing with water and brine, and drying over an anhydrous salt.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography and/or recrystallization to obtain material of pharmaceutical-grade purity.[1]

Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in vivo to abiraterone.[3][5] Abiraterone is a highly specific, irreversible inhibitor of Cytochrome P450 17A1 (CYP17A1).[12] This enzyme possesses dual functions: 17α-hydroxylase and C17,20-lyase activities, both of which are critical for the biosynthesis of androgens in the testes, adrenal glands, and prostate tumor tissue.[2][5][12]

By inhibiting both enzymatic activities of CYP17A1, abiraterone effectively blocks the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione.[12][13] This leads to a profound decrease in the serum levels of testosterone and other androgens that prostate cancer cells depend on for growth and survival.[6][13]

The blockade of CYP17A1 also disrupts cortisol synthesis.[12] This reduction in cortisol leads to a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland, which can cause a secondary mineralocorticoid excess, resulting in side effects like hypertension, hypokalemia, and fluid retention.[12][14] To counteract this, this compound is co-administered with a corticosteroid, such as prednisone.[13]

Androgen and Cortisol Biosynthesis Pathway Diagram

Caption: Mechanism of action of Abiraterone via inhibition of CYP17A1.

Analytical Characterization

The characterization and quality control of this compound are performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity, quantifying the active pharmaceutical ingredient (API) in formulations, and for stability testing.[8][15] Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for sensitive quantification in biological matrices and for impurity profiling.[10] Spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy are used to confirm the chemical structure.[1][10] Furthermore, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to study its solid-state properties, such as polymorphism, which can impact solubility and bioavailability.[16]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C26H33NO2 | CID 9821849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 8. AQbD Driven Development of an RP-HPLC Method for the Quantitation of this compound for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. Efficient Process Development of this compound by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. This compound: Targeting Persistent Androgen Dependence in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrpr.com [ijrpr.com]

- 16. Physicochemical characteristics of this compound used for the treatment of prostate cancer [PeerJ Preprints] [peerj.com]

Initial In-Vitro Studies of Abiraterone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone, administered as its prodrug abiraterone acetate, is a cornerstone in the treatment of advanced prostate cancer.[1][2] Its primary mechanism of action is the potent and irreversible inhibition of the enzyme Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis pathway.[3][4][5] By blocking CYP17A1, abiraterone effectively suppresses the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are crucial drivers of prostate cancer cell proliferation.[3][4] This technical guide provides an in-depth overview of the initial in-vitro studies of abiraterone on various cancer cell lines, with a focus on prostate cancer. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the foundational pre-clinical evidence of abiraterone's activity, including quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Abiraterone In Vitro

The following tables summarize the key quantitative data from initial in-vitro studies of abiraterone on various cancer cell lines.

Table 1: IC50 Values of Abiraterone in Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor (AR) Status | IC50 (µM) | Assay | Reference |

| LNCaP | AR-positive (mutated T877A) | ~2.5 | MTT Assay (6 days) | [6] |

| LAPC-4 | AR-positive (wild-type) | ~2.5 | MTT Assay (6 days) | [6] |

| VCaP | AR-positive (wild-type, amplified) | Not explicitly stated, but sensitive | Cell Viability/Growth Assay | [1][7] |

| PC-3 | AR-negative | Not consistently sensitive; some studies report inhibition at higher concentrations (~10-30 µM) | MTT Assay, Cell Viability Assay | [1][6][8] |

| DU145 | AR-negative | Not consistently sensitive; some studies report inhibition at higher concentrations | MTT Assay, Cell Viability Assay | [1] |

Table 2: Effects of Abiraterone on Apoptosis and Cell Cycle in Prostate Cancer Cell Lines

| Cell Line | Concentration (µM) | Effect on Apoptosis | Effect on Cell Cycle | Assay Used | Reference |

| LNCaP | Not specified | Induction of apoptosis | Not specified | Apoptosis Assay | [7] |

| PC-3 | 30 | Increased DNA fragmentation (apoptosis) | G2/M phase arrest | TUNEL Assay, Flow Cytometry | [9] |

| PC-3 | 10 | Increased PARP cleavage (apoptosis) | Not specified | Western Blot | [8] |

| LNCaP | 10 | Increased PARP cleavage (apoptosis) | Not specified | Western Blot | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the initial in-vitro evaluation of abiraterone.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (to be dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of abiraterone from the stock solution in the complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of abiraterone. Include a vehicle control (medium with the same concentration of DMSO used for the highest abiraterone concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 144 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of abiraterone that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Prostate cancer cell lines

-

Abiraterone

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of abiraterone (e.g., 30 µM for PC-3 cells) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Abiraterone's mechanism of action via CYP17A1 inhibition.

Experimental Workflow Diagram

Caption: General workflow for in-vitro evaluation of Abiraterone.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. 2.2.7. Determination of cell viability by MTT assay [bio-protocol.org]

- 6. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts a cytotoxic effect in human prostate cancer cell lines | springermedizin.de [springermedizin.de]

- 8. Frontiers | Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Foundational Patents and Core Technical Insights of Abiraterone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational patents and core scientific principles underlying Abiraterone Acetate, a key therapeutic agent in the treatment of castration-resistant prostate cancer. The following sections detail the seminal patents, the intricate mechanism of action, key experimental data, and detailed protocols that have been pivotal in its development.

Introduction

This compound, marketed as Zytiga®, is a prodrug of abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][2] Its development marked a significant advancement in the management of advanced prostate cancer by targeting androgen synthesis in the testes, adrenal glands, and the tumor microenvironment itself.[3] This document serves as a comprehensive resource for understanding the fundamental science and intellectual property that underpin this important therapeutic.

Foundational Patents

The core intellectual property for this compound is centered around its chemical structure, synthesis, and method of use. While a comprehensive patent landscape is extensive[4], a key foundational patent is U.S. Patent No. 5,604,213.[5] This patent, among others, laid the groundwork for its clinical development and commercialization. The patents generally cover the novel steroidal compound, its synthesis process, and its application in treating androgen-dependent disorders, particularly prostate cancer.[6]

Mechanism of Action: Inhibition of Androgen Biosynthesis

This compound's therapeutic effect stems from its active metabolite, abiraterone, which selectively and irreversibly inhibits CYP17A1.[7] This enzyme is critical for two key sequential reactions in the androgen biosynthesis pathway:

-

17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.[8]

-

C17,20-lyase activity: The subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[8]

By blocking these steps, abiraterone significantly reduces circulating levels of androgens, including testosterone and dihydrotestosterone (DHT), thereby depriving prostate cancer cells of the hormonal stimulation required for their growth and proliferation.[1][7]

Signaling Pathway Diagram

Caption: Inhibition of CYP17A1 by Abiraterone blocks androgen synthesis.

Key Experimental Data

The development of this compound was supported by extensive experimental data. Below are tables summarizing key findings from synthetic process development and clinical evaluations.

Table 1: Synthesis Process Optimization of this compound

| Step | Intermediate/Product | Key Process Parameters | Yield (%) | Purity (%) | Key Impurities Controlled | Reference |

| 1 | Hydrazone Intermediate | Reaction temperature, time, hydrazine hydrate equiv. | 95 | 99 | Deacylated impurity | [9][10] |

| 2 | Vinyl Iodide Intermediate | Mole equivalents of iodine, TMG, reaction temperature. | 80 | 96 | 17-methyl impurity | [9][10] |

| 3 | This compound (API) | Catalyst, base, solvent, temperature. | 75 | 99 | Hydroxy and diene impurities | [9][11] |

Table 2: Clinical Efficacy of this compound

| Study Parameter | Patient Population | Treatment | Result | Reference |

| Serum Androgen Suppression | Castrate Men with Advanced Prostate Cancer | This compound | >90% suppression from baseline | [12][13] |

| Biochemical Response | Castration-Resistant Prostate Cancer | This compound | Significant PSA declines | [2] |

| Overall Survival | Metastatic Castration-Resistant Prostate Cancer (post-docetaxel) | This compound + Prednisone | 4-month improvement in median survival | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further research. The following sections provide overviews of key experimental protocols.

Synthesis of this compound

The manufacturing process for this compound generally involves a three-step synthesis starting from dehydroepiandrosterone-3-acetate (DHEA-acetate).[9][10]

Step 1: Formation of Hydrazone Intermediate

-

Reaction: DHEA-acetate is reacted with hydrazine hydrate in a suitable solvent such as ethyl acetate.[9]

-

Conditions: The reaction mixture is typically refluxed for several hours.[9]

-

Work-up: The resulting hydrazone intermediate is isolated and purified.

Step 2: Synthesis of Vinyl Iodide Intermediate

-

Reaction: The hydrazone intermediate undergoes a Barton vinyl iodide synthesis.[10] This involves oxidation with iodine in the presence of a base like tetramethylguanidine (TMG).[9]

-

Conditions: The reaction is typically carried out at a controlled temperature (e.g., 15-20°C).[10]

-

Work-up: The vinyl iodide intermediate is isolated and purified.

Step 3: Suzuki-Miyaura Coupling to form this compound

-

Reaction: The vinyl iodide intermediate is coupled with diethyl(3-pyridyl)borane using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a base (e.g., sodium carbonate).[9]

-

Conditions: The reaction is performed in a suitable solvent system, often at an elevated temperature.[11]

-

Work-up and Final Product: The crude this compound is purified, typically by recrystallization, to yield the final active pharmaceutical ingredient (API).[15]

Experimental Workflow Diagram

Caption: Three-step synthesis of this compound from DHEA-acetate.

In Vitro CYP17A1 Inhibition Assay

To determine the inhibitory activity of abiraterone on CYP17A1, enzymatic assays are employed.

-

Enzyme Source: Recombinant human CYP17A1 is expressed in a suitable system (e.g., bacteria) and purified.[8]

-

Substrate: A radiolabeled substrate, such as [3H]-progesterone, is used.[8]

-

Assay Conditions: The enzyme, substrate, and varying concentrations of the inhibitor (abiraterone) are incubated in a buffer system that supports enzyme activity.

-

Detection: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of product formed is quantified (e.g., by scintillation counting), and the concentration of inhibitor that causes 50% inhibition (IC50) is calculated.

Logical Relationship Diagram for Clinical Response

Caption: Causal chain from drug administration to clinical outcome.

Conclusion

The foundational patents for this compound protect a novel therapeutic approach that has fundamentally altered the treatment landscape for advanced prostate cancer. A deep understanding of its synthesis, mechanism of action, and the key experimental data that supported its development is essential for researchers and professionals in the field of oncology drug development. The information and protocols provided in this guide offer a comprehensive overview of the core technical aspects of this important medication.

References

- 1. This compound: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 4. The patent landscape of this compound [synapse.patsnap.com]

- 5. EP2938625A2 - Process for this compound - Google Patents [patents.google.com]

- 6. When does the patent for this compound expire? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Process Development of this compound by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 14. This compound: Targeting Persistent Androgen Dependence in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103665085A - Improved this compound synthesis method - Google Patents [patents.google.com]

Abiraterone Acetate's Profound Impact on Testosterone Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone acetate, a cornerstone in the management of advanced prostate cancer, exerts its therapeutic effect through the potent and irreversible inhibition of the enzyme CYP17A1. This comprehensive technical guide delves into the core mechanism of this compound, focusing on its profound effects on the landscape of testosterone precursors. Through a detailed examination of key clinical trial data and experimental protocols, this document provides an in-depth understanding of the biochemical sequelae of CYP17A1 inhibition, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Introduction

Androgen deprivation therapy (ADT) has long been the standard of care for advanced prostate cancer. However, many patients eventually progress to a state of castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone. A key driver of this resistance is the intratumoral and adrenal synthesis of androgens. This compound, the prodrug of the active inhibitor abiraterone, was developed to target this critical pathway. Abiraterone irreversibly inhibits both the 17α-hydroxylase and 17,20-lyase activities of the cytochrome P450 17A1 (CYP17A1) enzyme, a crucial chokepoint in the androgen biosynthesis cascade.[1][2] This inhibition leads to a significant reduction in the production of testosterone precursors, thereby depriving prostate cancer cells of the hormonal fuel they require for growth and proliferation.

Mechanism of Action: Inhibition of CYP17A1

The CYP17A1 enzyme is a bifunctional enzyme that plays a pivotal role in the steroidogenesis pathway. Its 17α-hydroxylase activity is essential for the synthesis of glucocorticoids, such as cortisol, while its 17,20-lyase activity is the rate-limiting step in the production of androgens. Abiraterone is a potent inhibitor of both of these functions. By blocking the 17,20-lyase activity, abiraterone prevents the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1] These two steroids are the primary precursors for the synthesis of testosterone and dihydrotestosterone (DHT).

The inhibition of the 17α-hydroxylase activity also leads to a decrease in cortisol production. This reduction in cortisol triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to a mineralocorticoid excess syndrome. To counteract this effect, this compound is co-administered with a corticosteroid, typically prednisone.[3]

Signaling Pathway of Androgen Synthesis and this compound Inhibition

Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound on CYP17A1.

Quantitative Impact on Testosterone Precursors

The administration of this compound leads to a rapid and sustained decrease in the circulating levels of key testosterone precursors. Data from pivotal clinical trials, including COU-AA-301, COU-AA-302, and LATITUDE, have consistently demonstrated the profound impact of this compound on the androgen synthesis pathway.

| Hormone | Trial | Patient Population | Baseline Level (Median) | Post-Treatment Level (Median) | Percentage Reduction | Reference |

| DHEA (ng/dL) | COU-AA-301 | mCRPC, post-chemotherapy | 3.1 | <0.3 | >90% | [4] |

| Androstenedione (ng/dL) | COU-AA-301 | mCRPC, post-chemotherapy | 39 | 5 | ~87% | [4] |

| Testosterone (ng/dL) | COU-AA-301 | mCRPC, post-chemotherapy | 15 | <1 | >93% | [4] |

| DHEA (ng/dL) | COU-AA-302 | mCRPC, chemotherapy-naïve | 4.0 | <0.3 | >92% | [5] |

| Androstenedione (ng/dL) | COU-AA-302 | mCRPC, chemotherapy-naïve | 45 | 6 | ~87% | [5] |

| Testosterone (ng/dL) | COU-AA-302 | mCRPC, chemotherapy-naïve | 18 | <1 | >94% | [5] |

| Testosterone (ng/dL) | LATITUDE | High-risk mCSPC | 227 | 3.8 | ~98% | [6] |

Note: The specific baseline and post-treatment values can vary between studies due to differences in patient populations and assay methodologies.

Experimental Protocols

The quantification of steroid hormones in clinical trials of this compound is a critical component for assessing its pharmacodynamic effects. The following sections outline the typical methodologies employed in these studies.

Patient Population and Study Design

Pivotal trials such as COU-AA-301, COU-AA-302, and LATITUDE enrolled patients with metastatic castration-resistant prostate cancer (mCRPC) or high-risk metastatic castration-sensitive prostate cancer (mCSPC).[3][5][6] Key inclusion criteria typically included histologically confirmed prostate adenocarcinoma and ongoing androgen deprivation therapy (ADT) with a GnRH agonist or antagonist, or prior bilateral orchiectomy. Patients were randomized to receive either this compound (typically 1,000 mg once daily) in combination with prednisone (5 mg twice daily) or a placebo with prednisone.[3]

Sample Collection and Processing

Blood samples for hormonal analysis were typically collected at baseline and at specified intervals throughout the treatment period. Serum was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.

4.3.1. Sample Preparation

-

Protein Precipitation: Serum samples (typically 100-500 µL) are treated with a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, the supernatant is subjected to either LLE with an organic solvent (e.g., methyl tert-butyl ether) or SPE using a cartridge that selectively retains the steroids. This step removes interfering substances and concentrates the analytes.

-

Derivatization (Optional): In some methods, steroids are derivatized to improve their chromatographic properties and ionization efficiency in the mass spectrometer.

4.3.2. Liquid Chromatography

The extracted and purified samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The steroids are separated on a reversed-phase C18 column using a gradient of mobile phases, typically consisting of an aqueous solution (e.g., water with a small amount of formic acid) and an organic solvent (e.g., methanol or acetonitrile).

4.3.3. Tandem Mass Spectrometry

The eluent from the LC column is introduced into the mass spectrometer, which is typically a triple quadrupole instrument.

-

Ionization: The steroid molecules are ionized, usually by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Mass Selection: The first quadrupole (Q1) selects the precursor ion (the ionized steroid molecule of a specific mass-to-charge ratio).

-

Fragmentation: The precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.

-

Product Ion Detection: The third quadrupole (Q3) selects a specific fragment ion (product ion) for detection.

This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as only molecules with the correct precursor and product ion masses are detected. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for Hormone Quantification

Caption: A typical workflow for the quantification of steroid hormones in clinical trials.

Conclusion

This compound profoundly alters the steroidogenic landscape by effectively inhibiting CYP17A1, leading to a dramatic reduction in the synthesis of testosterone and its precursors. This targeted inhibition of androgen production is a key mechanism underlying its clinical efficacy in patients with advanced prostate cancer. The use of robust and validated bioanalytical methods, such as LC-MS/MS, is essential for accurately quantifying these hormonal changes and for understanding the pharmacodynamic effects of this compound. The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further advance the treatment of prostate cancer.

References

- 1. Updated Interim Efficacy Analysis and Long-term Safety of this compound in Metastatic Castration-resistant Prostate Cancer Patients Without Prior Chemotherapy (COU-AA-302) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of baseline corticosteroids on survival and steroid androgens in metastatic castration-resistant prostate cancer: exploratory analysis from COU-AA-301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Abiraterone Acetate Treatment in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of abiraterone acetate in preclinical xenograft models of prostate cancer. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this androgen biosynthesis inhibitor.

Introduction

This compound is a prodrug that is converted in vivo to its active form, abiraterone, a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][2] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[2] By blocking CYP17A1, this compound effectively reduces the levels of androgens, such as testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer cell growth and survival.[1][3] this compound is a standard of care for patients with metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (CSPC).[2][4] Preclinical evaluation in xenograft models is a critical step in understanding its mechanism of action and identifying potential combination therapies.

Mechanism of Action: Androgen Synthesis Inhibition

This compound's primary mechanism of action is the inhibition of androgen production. By targeting CYP17A1, it blocks the conversion of pregnenolone and progesterone into precursors of androgens, thereby depleting the fuel for androgen receptor (AR) signaling and inhibiting tumor growth.[1][5]

Data Presentation

The following tables summarize quantitative data from representative preclinical studies of this compound in xenograft models.

Table 1: Efficacy of this compound in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in PSA Levels | Survival Benefit |

| VCaP | This compound | 0.5 mmol/kg/day, i.p. | Significant delay in tumor progression | - | Increased progression-free survival compared to vehicle[6] |

| C4-2 | This compound | 0.5 mmol/kg/day, i.p. | Significant delay in tumor progression | - | Increased progression-free survival compared to vehicle[6] |

| LuCaP 136CR (PDX) | This compound | 0.5 mmol/kg/day, oral | "Ultraresponsive" tumor inhibition | Significant Decrease | Significant survival benefit[7] |

| LuCaP 77CR (PDX) | This compound | 0.5 mmol/kg/day, oral | "Intermediate" tumor inhibition | Moderate Decrease | Moderate survival benefit[7] |

| LuCaP 35CR (PDX) | This compound | 0.5 mmol/kg/day, oral | Minimal tumor inhibition | No significant change | No survival benefit[7] |

| 22Rv1 | This compound | 0.5 mmol/kg, daily, i.p. | Not specified, tumor volume reduction observed | - | - |

Table 2: Dosing Regimens for this compound in Mouse Xenograft Models

| Xenograft Model | Mouse Strain | Route of Administration | Vehicle | Dose | Dosing Schedule | Reference |

| VCaP, C4-2 | NSG | Intraperitoneal (i.p.) | 5% benzyl alcohol, 95% safflower oil | 0.5 mmol/kg/day | Daily | [6] |

| LuCaP PDX series | SCID | Oral gavage | Not specified | 0.5 mmol/kg/day | Daily | [7] |

| 22Rv1 | SCID | Intraperitoneal (i.p.) | 5% benzyl alcohol, 95% safflower oil | 0.5 mmol/kg | Daily for 5 or 15 days | |

| Pten-deficient GEMM | - | - | Not specified | 40 mg/kg/day | 5 days on, 2 days off | [8] |

| Aged castrated mice | C57Bl/6J Rj | Oral | Not specified | Not specified | 5 days/week for 6 weeks | [9][10] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Benzyl alcohol

-

Safflower oil

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Procedure for Intraperitoneal (i.p.) Injection:

-

Vehicle Preparation: Prepare a 5% benzyl alcohol in safflower oil solution. For example, to make 10 mL of vehicle, mix 0.5 mL of benzyl alcohol with 9.5 mL of safflower oil.

-

Drug Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 0.5 mmol/kg) and the number and weight of the mice.

-

Weigh the this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to the tube.

-

Vortex the mixture vigorously until the powder is fully suspended. Gentle warming (to 37°C) or brief sonication may aid in dissolution.[3]

-

-

Administration:

-

Administer the prepared solution to the mice via intraperitoneal injection using a sterile syringe and needle. The injection volume is typically 5 mL/kg.[6]

-

Procedure for Oral Gavage:

-

Vehicle Selection: A suitable vehicle for oral gavage, such as a suspension aid, should be used.

-

Drug Formulation:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, a study used a suspension containing 3 mg of this compound in every 100 μL.[11]

-

-

Administration:

-

Administer the suspension to the mice using a sterile oral gavage needle. The volume administered should be based on the mouse's body weight.

-

Protocol 2: Xenograft Tumor Implantation and Growth Monitoring

Materials:

-

Prostate cancer cells (e.g., 22Rv1, VCaP, C4-2) or patient-derived xenograft (PDX) tissue

-

Immunocompromised mice (e.g., SCID, NSG)

-

Matrigel (optional, for cell line xenografts)

-

Sterile PBS

-

Sterile syringes and needles

-

Digital calipers

-

Animal scale

Procedure:

-

Cell/Tissue Preparation:

-

Cell Lines: Harvest cultured prostate cancer cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells in 100 μL).[11]

-

PDX Tissue: Mince fresh tumor tissue into small fragments for implantation.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject the cell suspension subcutaneously into the flank of the mouse. For PDX models, surgically implant the tumor fragments.

-

-

Tumor Growth Monitoring:

-

Tumor Volume Calculation:

-

Treatment Initiation:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin treatment with this compound or vehicle.

-

Protocol 3: Efficacy Evaluation and Endpoint Determination

Procedure:

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

PSA Monitoring (for PSA-secreting models):

-

Collect blood samples periodically (e.g., via tail vein) to measure serum PSA levels.

-

-

Endpoint Criteria:

-

Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include:

-

-

Data Analysis:

-

Compare tumor growth curves between treatment and control groups.

-

Calculate tumor growth inhibition.

-

Analyze changes in PSA levels.

-

Perform statistical analysis (e.g., t-test, ANOVA, survival analysis) to determine the significance of the findings.

-

Experimental Workflow

References

- 1. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. drugs.com [drugs.com]

- 5. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104262447A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Frontiers | Synergistic Effect of Statins and this compound on the Growth Inhibition of Neuroblastoma via Targeting Androgen Receptor [frontiersin.org]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Quantification of Abiraterone in Plasma

These application notes provide detailed methodologies for the quantitative analysis of Abiraterone in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

Introduction

Abiraterone is the active metabolite of Abiraterone Acetate, a crucial therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). Monitoring plasma concentrations of Abiraterone is essential for optimizing dosing regimens, assessing patient compliance, and understanding its pharmacokinetic profile. This document outlines two validated HPLC methods for the quantification of Abiraterone in plasma: an RP-HPLC-UV method and an HPLC-Fluorescence method.

A significant challenge in the bioanalysis of Abiraterone is its limited stability in fresh plasma at room temperature.[1][2] It is crucial to handle and process samples promptly or use appropriate stabilizers to ensure accurate quantification.[2] The methods presented below have been validated according to regulatory guidelines and are suitable for clinical and research applications.[3][4]

Comparative Summary of HPLC Methods

The following tables provide a comparative summary of the quantitative data and chromatographic conditions for the two described HPLC methods.

Table 1: Quantitative Data Summary

| Parameter | Method 1: RP-HPLC-UV | Method 2: HPLC-Fluorescence |

| Linearity Range | 93.4 - 3251 ng/mL | 1.75 - 50 ng/mL |

| Correlation Coefficient (r²) | 0.997 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 93.4 ng/mL | 1.75 ng/mL |

| Intra-day Precision (%RSD) | 0.56 - 4.98% | < 7% |

| Inter-day Precision (%RSD) | 3.03 - 7.18% | < 3.5% |

| Internal Standard (IS) | Diclofenac | Hydroxy-itraconazole |

| Source | [3] | [4][5] |

Table 2: Chromatographic Conditions

| Parameter | Method 1: RP-HPLC-UV | Method 2: HPLC-Fluorescence |

| Stationary Phase | Betasil C18 column | C8 Xterra® MS column |

| Mobile Phase | Acetonitrile:Water:10mM KH₂PO₄ (pH 3.0) (55:5:40, v/v/v) | Acetonitrile:Glycine buffer (88.4 mM, pH 9.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min |

| Detection Wavelength | UV at 255 nm | Excitation: 255 nm, Emission: 373 nm |

| Run Time | 10 minutes | 11 minutes |